sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate
Description
This compound is a sodium salt featuring a phosphorylated serine backbone with two esterified (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl groups. The structure comprises:
- A (2S)-2-azaniumylpropanoate moiety, providing a zwitterionic character.
- A central (2R)-2,3-bis(docosahexaenoyloxy)propoxy group, conferring hydrophobicity and membrane-targeting properties.
- A phosphate ester linkage, enhancing solubility and ionic interactions.
Its polyunsaturated docosahexaenoic acid (DHA) chains (22:6 ω-3) distinguish it from saturated or shorter-chain analogs, influencing bioavailability and metabolic pathways .
Properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(52)58-43-46(44-59-62(56,57)60-45-47(51)50(54)55)61-49(53)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h5-8,11-14,17-20,23-26,29-32,35-38,46-47H,3-4,9-10,15-16,21-22,27-28,33-34,39-45,51H2,1-2H3,(H,54,55)(H,56,57);/q;+1/p-1/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-;/t46-,47+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXSBBKPUZKCDC-CHKVJERNSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73NNaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677094 | |
| Record name | Sodium (2S,8R,14Z,17Z,20Z,23Z,26Z,29Z)-2-azaniumyl-8-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphadotriaconta-14,17,20,23,26,29-hexaen-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-19-6 | |
| Record name | Sodium (2S,8R,14Z,17Z,20Z,23Z,26Z,29Z)-2-azaniumyl-8-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphadotriaconta-14,17,20,23,26,29-hexaen-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate typically involves the esterification of docosahexaenoic acid and palmitic acid with glycerol, followed by phosphorylation and subsequent reaction with serine. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of bioreactors and continuous flow systems helps in maintaining the efficiency and yield of the production process. The raw materials, such as fish oils and vegetable oils, are sourced and processed to extract the necessary fatty acids .
Chemical Reactions Analysis
Types of Reactions
Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions, resulting in the release of fatty acids and glycerol.
Substitution: The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, hydrolyzing agents such as hydrochloric acid or sodium hydroxide, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature and pH being critical factors .
Major Products
The major products formed from these reactions include free fatty acids, glycerol, and various phosphorylated derivatives. These products have significant biological and industrial relevance .
Scientific Research Applications
Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Plays a role in cell signaling and apoptosis, making it a subject of interest in cellular biology research.
Medicine: Investigated for its potential neuroprotective effects and its role in treating neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosahexaenoic acid moiety is known to interact with various membrane proteins, modulating their function. Additionally, the phosphoryl group can participate in signaling cascades, affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Acyl Chains
(a) Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
- Key difference: Replaces DHA with hexadecanoyl (C16:0) chains.
- Impact : Increased rigidity due to saturated chains, reducing membrane fluidity and altering binding kinetics .
(b) Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
- Key difference: Features hexanoyl (C6:0) chains.
- Impact : Shorter chains enhance aqueous solubility but reduce lipid bilayer affinity .
(c) PS(42:9) (Atidylserine(42:9))
Physicochemical and Functional Comparisons
Methodologies for Structural Comparison
(a) Tanimoto Coefficient Analysis
- Used to quantify molecular similarity via fingerprint bit vectors. The target compound shows <50% similarity to hexanoyl/hexadecanoyl analogs due to divergent acyl motifs .
- Morgan fingerprints (radius=2) reveal critical divergence in unsaturated bond positions .
(b) Molecular Networking
- Clustering based on MS/MS fragmentation cosine scores groups the compound with other DHA-containing lipids (e.g., phosphatidylserines) but distinguishes it via unique phosphate-serine linkages .
(c) Docking Affinity Variability
- Even minor structural changes (e.g., C16:0 → C22:6) drastically alter binding to lipid-processing enzymes like phospholipase A2, as shown in Murcko scaffold analyses .
Research Findings and Implications
Bioactivity and Metabolic Stability
Biological Activity
Sodium (2S)-2-azaniumyl-3-[[2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate is a complex phospholipid compound known for its potential biological activities. This article explores its chemical structure, biological functions, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNNaOP
- Molecular Weight : 902.079 g/mol
- CAS Number : 474943-19-6
This compound features a phosphoserine backbone with docosahexaenoic acid (DHA) moieties attached via ether linkages. The presence of multiple unsaturated fatty acids suggests potential roles in membrane fluidity and signaling pathways.
Sodium (2S)-2-azaniumyl-3-phospho-L-serine (sodium salt) acts primarily by modulating membrane dynamics and influencing various signaling pathways. It is hypothesized to play a role in:
- Cell Signaling : The compound may participate in cellular signaling processes through its interaction with proteins involved in signal transduction.
- Neuroprotection : Due to its structural similarity to phosphatidylserine, it may exert neuroprotective effects by promoting neuronal survival and function.
- Inflammation Modulation : It has been suggested that this compound can modulate inflammatory responses in various cell types.
Case Studies and Research Findings
- Neuroprotective Effects :
-
Cognitive Function :
- Research indicates that supplementation with phosphatidylserine can improve cognitive performance in aging populations. This suggests that sodium (2S)-2-azaniumyl-3-phospho-L-serine may have similar benefits due to its structural properties .
- Anti-inflammatory Properties :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNNaOP |
| Molecular Weight | 902.079 g/mol |
| CAS Number | 474943-19-6 |
| LogP | 11.308 |
| PSA | 184.32 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
